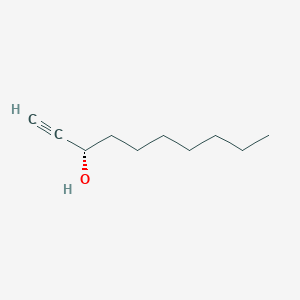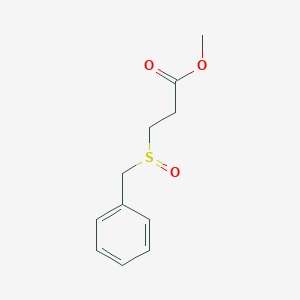
Methyl 3-(phenylmethanesulfinyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfoxide group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylmethanesulfinyl)propanoate can be synthesized through various methods. Another method includes the reaction of a carboxylate ion with a primary alkyl halide .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use acid chlorides and alcohols in the presence of a base to yield the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylmethanesulfinyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Yields alcohols.
Substitution: Forms various substituted esters and amides.
Scientific Research Applications
Methyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in the production of perfumes and flavorings.
Methyl butyrate: Known for its fruity aroma, used in food flavoring.
Uniqueness
Methyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activities not found in simpler esters like methyl acetate or ethyl acetate .
Properties
CAS No. |
73975-55-0 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
methyl 3-benzylsulfinylpropanoate |
InChI |
InChI=1S/C11H14O3S/c1-14-11(12)7-8-15(13)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
OZWPJUASDSNUKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


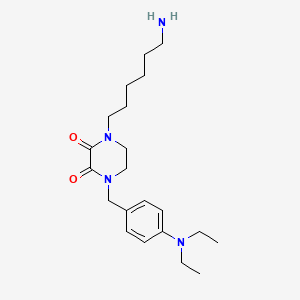
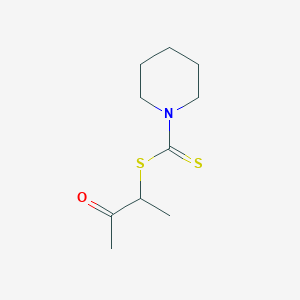
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
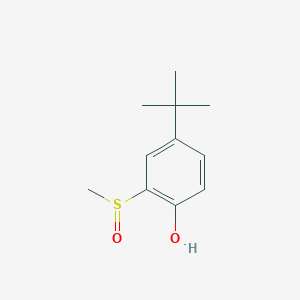
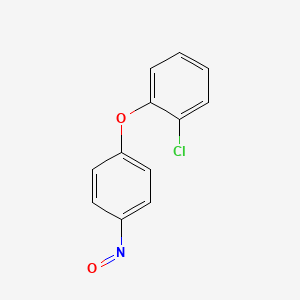
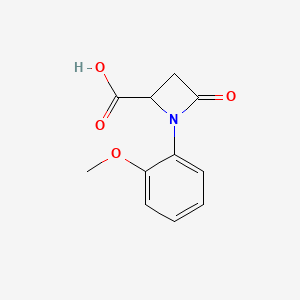
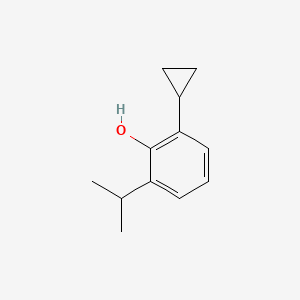
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)
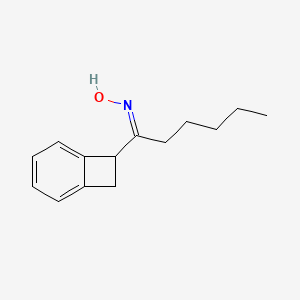
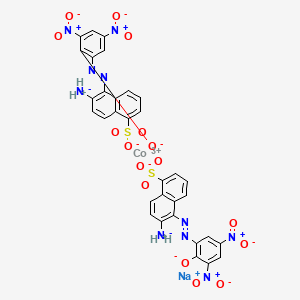
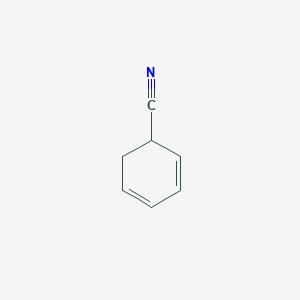
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
